(2Z)-6-bromo-2-[(4-fluoro-3-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide
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Description
(2Z)-6-bromo-2-[(4-fluoro-3-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C22H20BrFN2O3 and its molecular weight is 459.315. The purity is usually 95%.
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Biological Activity
The compound (2Z)-6-bromo-2-[(4-fluoro-3-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide is a novel chromene derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structure and Properties
The molecular formula of the compound is C17H19BrFN2O3, indicating a complex structure with several functional groups that may influence its biological behavior. The presence of a bromo group, an imine linkage, and a carboxamide group suggests diverse reactivity and potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the imine linkage by reacting appropriate amines with aldehydes or ketones.
- Cyclization to form the chromene backbone under acidic or basic conditions.
- Functionalization to introduce substituents like bromine and fluorine.
These steps require careful control of reaction conditions such as temperature, solvent choice, and pH to optimize yield and purity.
Antimicrobial Activity
Research indicates that chromene derivatives exhibit significant antimicrobial properties. A study demonstrated that related chromene compounds showed effective antibacterial activity against various Gram-positive and Gram-negative bacteria . The mechanism is hypothesized to involve disruption of bacterial cell membranes or interference with metabolic pathways.
Antioxidant Properties
Chromene derivatives have also been reported to possess antioxidant activities, which can protect cells from oxidative stress. This is particularly relevant in the context of diseases where oxidative damage is a contributing factor, such as cancer and neurodegenerative disorders .
Enzyme Inhibition
In vitro studies have shown that related compounds can inhibit enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are implicated in neurodegenerative diseases like Alzheimer's. For instance, compounds similar to this compound demonstrated IC50 values in the micromolar range against these enzymes .
Activity | IC50 Value | Target |
---|---|---|
AChE Inhibition | 10.4 μM | Acetylcholinesterase |
BChE Inhibition | 9.9 μM | Butyrylcholinesterase |
Case Studies
- Antibacterial Activity : A study evaluated the antibacterial effects of various chromene derivatives, including those with similar structures to our compound. Results indicated significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting potential for development as antimicrobial agents .
- Neuroprotective Effects : In a model of neurodegeneration, a related chromene compound showed protective effects on neuronal cells exposed to oxidative stress, reducing cell death by up to 30% compared to untreated controls . This highlights its potential application in treating neurodegenerative diseases.
The proposed mechanisms for the biological activity of this compound include:
- Interaction with cellular receptors : The imine and carboxamide groups may facilitate binding to specific receptors or enzymes.
- Free radical scavenging : The presence of electron-rich aromatic systems can contribute to antioxidant activity by neutralizing free radicals.
Quantitative structure-activity relationship (QSAR) models could further elucidate the relationship between structural features and biological activity, guiding future modifications for enhanced efficacy.
Properties
IUPAC Name |
6-bromo-2-(4-fluoro-3-methylphenyl)imino-N-(oxolan-2-ylmethyl)chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrFN2O3/c1-13-9-16(5-6-19(13)24)26-22-18(21(27)25-12-17-3-2-8-28-17)11-14-10-15(23)4-7-20(14)29-22/h4-7,9-11,17H,2-3,8,12H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFBSQCHQKPBDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Br)C(=O)NCC4CCCO4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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